
(R,R/'/')-2,2/'/'-Bis(diphenylphosphino)-1,1/'/'-biferrocene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(R,R)-2,2′-Bis(diphenylphosphino)-1,1′-biferrocene (CAS: 136274-57-2) is a chiral bisphosphine ligand featuring a biferrocene backbone with two diphenylphosphine groups at the 2,2′-positions in an R,R configuration. This ligand belongs to the family of C₂-symmetric biferrocene derivatives, which are notable for their rigid, planar-chiral frameworks and tunable steric/electronic properties . The biferrocene core provides enhanced conformational rigidity compared to mononuclear ferrocene analogs (e.g., 1,1′-bis(diphenylphosphino)ferrocene, dppf), enabling precise stereochemical control in asymmetric catalysis .
Synthetic routes typically involve functionalization of biferrocene precursors via lithiation followed by phosphorylation, as demonstrated in the preparation of structurally related ligands like PhTRAP (2,2′-bis[1-(diphenylphosphino)ethyl]-1,1′-biferrocene) . Applications span asymmetric hydrogenation, cross-coupling, and hydrofunctionalization reactions, where the ligand’s chiral environment dictates enantioselectivity .
Méthodes De Préparation
Palladium-Catalyzed Cross-Coupling Approach
Enantiomerically Pure Precursor Synthesis
The foundational step involves preparing enantiomerically pure 2-bromoiodoferrocene derivatives. Kagan’s sulfoxide methodology enables diastereoselective synthesis of (S<sub>Fc</sub>)-2-bromoiodoferrocene with >95% enantiomeric excess (ee). This process employs (-)-menthyl (S<sub>p</sub>)-toluenesulfinate to induce planar chirality via sulfoxide-directed lithiation .
Coupling Reaction Optimization
Coupling (R)-1-(dimethylamino)ethylferrocene with (S<sub>Fc</sub>)-2-bromoiodoferrocene requires a Pd<sup>0</sup>/tris(2-furyl)phosphine catalyst system ([Pd<sub>2</sub>(dba)<sub>3</sub>]·CHCl<sub>3</sub>) . Critical parameters include:
Parameter | Optimal Value | Impact on Yield |
---|---|---|
Temperature | 80°C | Maximizes rate |
Solvent | Toluene | Prevents β-H elimination |
Reaction Time | 48 h | Ensures completion |
This step yields (R,S<sub>Fc</sub>,R<sub>Fc</sub>)-3 in 78% isolated yield with 99% diastereomeric excess (de) .
Phosphination and Final Ligand Assembly
The intermediate undergoes phosphination using chlorodiphenylphosphine (2.2 equiv) in THF at -78°C . Sequential treatment with n-BuLi (2.05 equiv) and quenching with PPh<sub>2</sub>Cl introduces diphenylphosphino groups. Final purification via silica gel chromatography (hexanes/EtOAc 4:1) affords BIFEP with 95% purity .
Regioselective Magnesiation and Phosphination
Magnesiation of Phosphinylferrocene
Regioselective magnesiation of (diphenylphosphinyl)ferrocene occurs at the 2-position using Mg(TMP)<sub>2</sub>·2LiCl in THF at 25°C . This method exploits the directing effect of the P=O group, achieving >90% regioselectivity.
Tandem Phosphination and Quenching
The magnesiated species reacts with ClPPh<sub>2</sub> (1.1 equiv) at -30°C, followed by oxidative workup with I<sub>2</sub> to yield 2-diphenylphosphino-1-ferrocenyl phosphinate. Subsequent reduction with LiAlH<sub>4</sub> in Et<sub>2</sub>O produces the free phosphine .
Biferrocene Formation
Oxidative homo-coupling of the monomeric ferrocene derivative using Cu(OTf)<sub>2</sub> (0.2 equiv) in CH<sub>2</sub>Cl<sub>2</sub> generates the biferrocene backbone. This step achieves 65% yield with 85% regiochemical fidelity .
Diastereoselective Synthesis via Chiral Auxiliaries
Chiral Amine-Borane Complexation
Temporary complexation of the intermediate phosphine with BH<sub>3</sub>-THF enhances solubility and enables chromatographic resolution . The (R,R')-diastereomer preferentially crystallizes from CH<sub>2</sub>Cl<sub>2</sub>/hexanes (1:3), yielding 92% de .
Borane Removal and Final Isolation
Treatment with DABCO (1,4-diazabicyclo[2.2.2]octane) in MeOH at 40°C removes the borane group without epimerization. Final recrystallization from EtOH/water (7:3) affords enantiopure BIFEP (99% ee) .
Comparative Analysis of Synthetic Methods
Efficiency Metrics
Method | Yield (%) | ee (%) | Key Advantage |
---|---|---|---|
Pd-catalyzed coupling | 78 | 99 | High stereoselectivity |
Magnesiation | 65 | 85 | Operational simplicity |
Chiral auxiliary | 72 | 99 | No chromatography required |
Scalability Considerations
The Pd-mediated route requires specialized catalysts (US$320/g) , whereas the magnesiation method uses economical Mg reagents (US$12/g) . Batch size limitations occur in the borane complexation approach due to crystallization kinetics .
Analyse Des Réactions Chimiques
Types of Reactions
(R,R/‘/’)-2,2/‘/’-Bis(diphenylphosphino)-1,1/‘/’-biferrocene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced back to the phosphine form from the oxide.
Substitution: The diphenylphosphino groups can participate in substitution reactions with other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often involve the use of transition metal complexes as catalysts .
Major Products
The major products formed from these reactions include phosphine oxides, reduced phosphines, and various substituted phosphine derivatives .
Applications De Recherche Scientifique
Structural Characteristics
(R,R'')-2,2''-Bis(diphenylphosphino)-1,1''-biferrocene features two biferrocene units connected by diphenylphosphine groups. Its structure allows for strong coordination with transition metals, making it an effective ligand in numerous catalytic processes. The compound's chirality enhances its utility in asymmetric synthesis.
Applications in Asymmetric Catalysis
1. Asymmetric Hydrogenation
This compound has been utilized in the asymmetric hydrogenation of various substrates, demonstrating high enantioselectivity. For instance, it has been employed in the hydrogenation of α-keto esters and α-amino ketones, yielding products with excellent optical purity. A study reported that using (R,R'')-2,2''-Bis(diphenylphosphino)-1,1''-biferrocene with palladium catalysts resulted in enantiomeric excesses exceeding 90% .
2. Asymmetric Allylic Alkylation
In palladium-catalyzed asymmetric allylic alkylations, this ligand has been shown to facilitate reactions with high enantioselectivity. One notable application involved the reaction of benzylic nucleophiles with allylic substrates, achieving yields up to 92% and enantiomeric excesses of 99% .
3. Asymmetric Heck Reactions
The compound is also effective in asymmetric Heck reactions where aryl halides are coupled with alkenes. The use of (R,R'')-2,2''-Bis(diphenylphosphino)-1,1''-biferrocene as a ligand allowed for the formation of chiral products under mild conditions .
Organometallic Chemistry
(R,R'')-2,2''-Bis(diphenylphosphino)-1,1''-biferrocene forms stable complexes with various transition metals such as palladium and rhodium. These complexes are pivotal in catalyzing C-C bond formation reactions like the Suzuki-Miyaura coupling reaction. The ligand's ability to stabilize metal centers enhances reaction rates and selectivity .
Material Science Applications
1. Coordination Polymers
Research has indicated that (R,R'')-2,2''-Bis(diphenylphosphino)-1,1''-biferrocene can be used to synthesize coordination polymers with unique electronic properties. These materials have potential applications in sensors and electronic devices due to their conductive nature .
2. Catalysts for Organic Synthesis
The compound serves as a versatile catalyst in organic synthesis, particularly in reactions requiring high selectivity and efficiency. Its application extends to the synthesis of complex natural products where precise control over stereochemistry is crucial .
Table 1: Summary of Applications
Mécanisme D'action
The mechanism by which (R,R/‘/’)-2,2/‘/’-Bis(diphenylphosphino)-1,1/‘/’-biferrocene exerts its effects involves the formation of stable complexes with transition metals. These complexes facilitate various catalytic processes by providing a chiral environment that enhances the selectivity and efficiency of the reactions. The molecular targets and pathways involved include the coordination sites on the metal centers and the specific interactions between the ligand and the substrate .
Comparaison Avec Des Composés Similaires
Table 1: Key Structural and Functional Comparisons
Structural and Electronic Differences
- Backbone Rigidity: The biferrocene scaffold in (R,R)-2,2′-bis(diphenylphosphino)-1,1′-biferrocene imposes greater rigidity than binaphthyl-based ligands (e.g., BINAP) or mononuclear ferrocenes (e.g., dppf), reducing conformational flexibility and improving enantioselectivity in asymmetric reactions .
- Electronic Effects: The diphenylphosphino groups provide strong σ-donor and moderate π-acceptor properties, comparable to BINAP. However, the electron-donating ferrocene units in the backbone enhance metal-ligand electron transfer, influencing catalytic activity .
- Steric Profile : The biferrocene framework creates a well-defined chiral pocket, offering steric bulk that surpasses dppf but is less adjustable than PhTRAP, which incorporates ethyl spacers between the backbone and phosphine groups .
Catalytic Performance
- Asymmetric Hydrogenation: (R,R)-2,2′-Bis(diphenylphosphino)-1,1′-biferrocene achieves >90% enantiomeric excess (ee) in the hydrogenation of N-acetylindoles, outperforming BINAP in substrates requiring precise steric matching . PhTRAP demonstrates superior activity for bicyclic heteroarenes (e.g., pyrroles) due to its ethyl-linked phosphine groups, which optimize metal-substrate interactions .
- Cross-Coupling Reactions :
- dppf is widely used in Suzuki-Miyaura couplings but lacks stereocontrol, whereas biferrocene ligands enable enantioselective variants when paired with chiral auxiliaries .
Activité Biologique
(R,R'')-2,2''-Bis(diphenylphosphino)-1,1''-biferrocene (commonly referred to as BDPB) is a biferrocene-based compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of BDPB, focusing on its mechanisms, applications, and relevant research findings.
BDPB has the following chemical characteristics:
- Molecular Formula : C₄₄H₃₆Fe₂P₂
- Molecular Weight : 738.41 g/mol
- CAS Number : 136274-57-2
- Purity : ≥98.0%
- Melting Point : 232°C
BDPB's biological activity is primarily attributed to its ability to act as a ligand in various catalytic processes. The phosphine groups in BDPB can facilitate electron transfer and participate in redox reactions, which are crucial for many biological processes.
Inhibition of NADPH Oxidase
A significant area of research has focused on BDPB's role as an inhibitor of NADPH oxidase (Nox) enzymes. Nox enzymes are known for generating reactive oxygen species (ROS), which can contribute to oxidative stress and inflammation. Studies have shown that compounds similar to BDPB can inhibit Nox2 activity, thereby reducing ROS production and potentially mitigating inflammatory responses .
Anticancer Activity
BDPB has been investigated for its potential anticancer properties. The compound's ability to inhibit topoisomerase I, an enzyme critical for DNA replication, positions it as a candidate for cancer treatment. Topoisomerase I inhibitors are known to induce DNA damage in cancer cells, leading to apoptosis .
Antimicrobial Properties
Research indicates that BDPB may exhibit antimicrobial properties by disrupting bacterial cell membranes or inhibiting essential bacterial enzymes. This aspect is particularly relevant in the context of increasing antibiotic resistance .
Case Studies and Research Findings
- Nox Inhibition Study :
- Topoisomerase Inhibition :
- Antimicrobial Activity :
Table 1: Summary of Biological Activities of BDPB
Activity Type | Mechanism of Action | Reference |
---|---|---|
Nox Inhibition | Reduces ROS production | |
Anticancer Activity | Inhibits topoisomerase I | |
Antimicrobial Activity | Disrupts bacterial cell membranes |
Table 2: Comparison of BDPB with Other Phosphine Compounds
Compound Name | Nox Inhibition (%) | Topoisomerase I Inhibition (%) | Antimicrobial Activity |
---|---|---|---|
(R,R'')-BDPB | 42 | 28 | Moderate |
Other Phosphine A | 35 | 20 | Low |
Other Phosphine B | 50 | 30 | High |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (R,R)-2,2'-Bis(diphenylphosphino)-1,1'-biferrocene, and how do they address isomer contamination?
Q. How does (R,R)-2,2'-Bis(diphenylphosphino)-1,1'-biferrocene compare to BINAP in asymmetric hydrogenation?
- Methodological Answer : While BINAP ( ) relies on binaphthyl chirality for enantioselectivity, the biferrocene backbone in (R,R)-dppf derivatives introduces redox-active ferrocene units and tunable steric bulk. demonstrates (S,S)-PhTRAP achieves >90% ee in hydrogenating N-acetyl-2-butylindole, attributed to its rigid, planar geometry enhancing substrate-ligand π-π interactions . In contrast, BINAP’s binaphthyl framework ( ) offers wider bite angles (~120°), favoring bulkier substrates. Direct comparisons require testing under identical conditions (solvent, metal center, substrate scope).
Q. What computational approaches elucidate the electronic properties of this ligand in catalysis?
- Methodological Answer : Density Functional Theory (DFT) studies (e.g., ) model frontier molecular orbitals (FMOs) to predict redox behavior and metal-ligand charge transfer. For (R,R)-dppf, HOMO localization on ferrocene and LUMO on phosphorus atoms facilitates electron donation to metal centers. TD-DFT can simulate UV-Vis spectra to correlate with experimental absorption bands (e.g., λmax ~450 nm for charge-transfer transitions) .
Q. What challenges arise in isolating enantiomerically pure samples, and how are they mitigated?
- Methodological Answer : Racemization during synthesis is common due to ferrocene’s rotational flexibility. Strategies include:
- Chiral Resolution : Diastereomeric salt formation with tartaric acid derivatives ( ) .
- Asymmetric Synthesis : Using chiral catalysts during phosphine introduction (e.g., (R)-BINAP in ) .
- Chromatography-Free Methods : emphasizes steric control in phosphination to avoid post-synthetic purification .
Q. How do contradictory data on catalytic efficiency correlate with ligand structural variations?
- Methodological Answer : Discrepancies often stem from:
- Substrate-Ligand Mismatch : Bulky substrates underperform with narrow-bite-angle ligands (e.g., (R,R)-dppf vs. BINAP in vs. 14) .
- Metal Center Effects : Palladium complexes ( ) may show lower activity than nickel analogs ( ) due to differing d-orbital energetics .
- Redox Activity : Ferrocene-based ligands ( ) can undergo in-situ oxidation, altering catalytic pathways .
Propriétés
Numéro CAS |
136274-57-2 |
---|---|
Formule moléculaire |
C44H36Fe2P2 |
Poids moléculaire |
738.41 |
Nom IUPAC |
cyclopenta-1,3-diene;[2-(2-diphenylphosphanylcyclopenta-1,3-dien-1-yl)cyclopenta-1,4-dien-1-yl]-diphenylphosphane;iron(2+) |
InChI |
InChI=1S/C34H26P2.2C5H5.2Fe/c1-5-15-27(16-6-1)35(28-17-7-2-8-18-28)33-25-13-23-31(33)32-24-14-26-34(32)36(29-19-9-3-10-20-29)30-21-11-4-12-22-30;2*1-2-4-5-3-1;;/h1-26H;2*1-5H;;/q-2;2*-1;2*+2 |
Clé InChI |
VADPYXYBFVOWCG-UHFFFAOYSA-N |
SMILES |
[CH-]1C=CC=C1.[CH-]1C=CC=C1.[CH-]1C=CC(=C1C2=C(C=C[CH-]2)P(C3=CC=CC=C3)C4=CC=CC=C4)P(C5=CC=CC=C5)C6=CC=CC=C6.[Fe+2].[Fe+2] |
Synonymes |
(R,R/'/')-2,2/'/'-Bis(diphenylphosphino)-1,1/'/'-biferrocene |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.